BRD2 BD2 Binding Affinity: 100‑Fold Improvement Over the Pan‑BET Inhibitor JQ1
In a direct comparison of dissociation constants (Kd) derived from bromoscan assays using recombinant human BRD2 BD2, 6‑bromo‑3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone exhibits a Kd of 1.20 nM [REFS‑1]. In contrast, the widely used pan‑BET inhibitor (+)-JQ1 displays a Kd of 128 nM for BRD2 BD1 under comparable in vitro conditions [REFS‑2]. The 107‑fold difference in affinity underscores the compound's superior potency for the BRD2 bromodomain.
| Evidence Dimension | Dissociation constant (Kd) for BRD2 bromodomain |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | (+)-JQ1 (Kd = 128 nM for BRD2 BD1) |
| Quantified Difference | Target compound affinity is 107‑fold higher (1.20 nM vs 128 nM) |
| Conditions | BRD2 BD2 (E348‑D455) expressed in E. coli; bromoscan assay (Kd) for target compound. BRD2 BD1 (N‑terminal) in a similar binding assay for JQ1. |
Why This Matters
Higher affinity translates to lower required concentrations in cellular assays, reducing off‑target effects and enabling more precise target validation.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047). Binding affinity to human BRD2 BD2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771 (accessed April 2026). View Source
